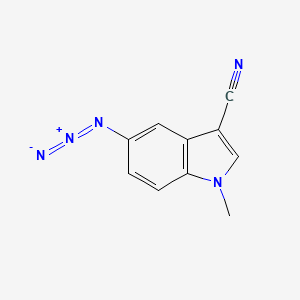
1H-Indole-3-carbonitrile, 5-azido-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carbonitrile, 5-azido-1-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the azido and nitrile groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Analyse Chemischer Reaktionen
1H-Indole-3-carbonitrile, 5-azido-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carbonitrile, 5-azido-1-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carbonitrile, 5-azido-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, its derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carbonitrile, 5-azido-1-methyl- can be compared with other indole derivatives such as:
- 2-Methyl-1H-indole-3-carbonitrile
- 4-Fluoro-1H-indole-3-carbonitrile
- 5-Fluoro-1H-indole-3-carbonitrile
- 4-Bromo-1H-indole-3-carbonitrile
- 1H-Indole-3-carbonitrile
- 5-Chloro-1H-indole-3-carbonitrile The uniqueness of 1H-Indole-3-carbonitrile, 5-azido-1-methyl- lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
121138-64-5 |
|---|---|
Molekularformel |
C10H7N5 |
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
5-azido-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C10H7N5/c1-15-6-7(5-11)9-4-8(13-14-12)2-3-10(9)15/h2-4,6H,1H3 |
InChI-Schlüssel |
HQPAVWQLCDHGDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CC(=C2)N=[N+]=[N-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



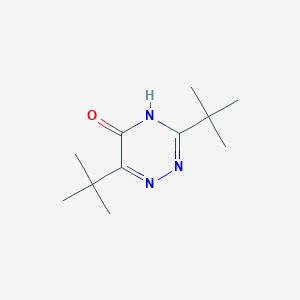



![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)
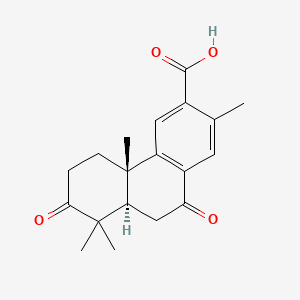
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

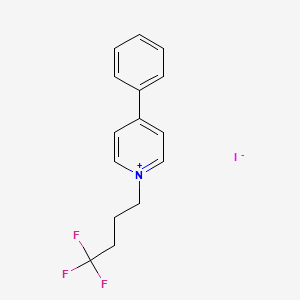
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
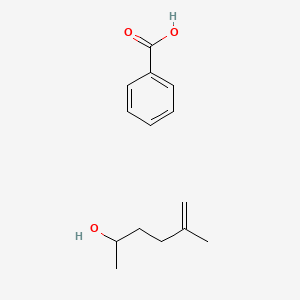
![3-[(4-Bromophenyl)sulfanyl]propanenitrile](/img/structure/B14300132.png)
![4,5,6-Trihydrobenz[de]anthracene](/img/structure/B14300133.png)
